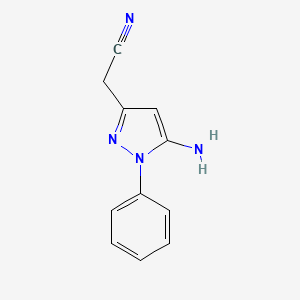

2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile

Beschreibung

2-(5-Amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile is a pyrazole derivative characterized by a phenyl group at the 1-position, an amino group at the 5-position, and an acetonitrile substituent at the 3-position of the pyrazole ring. Its molecular formula is C₁₁H₁₀N₄, with a molecular weight of 198.23 g/mol (calculated from the formula). The compound’s structure is defined by the SMILES string C1=CC=C(C=C1)N2C(=CC(=N2)CC#N)N and InChIKey QXHPPVDCMRDKQB-UHFFFAOYSA-N .

The synthesis of such pyrazole derivatives typically involves condensation reactions, as exemplified by procedures using 1,4-dioxane, triethylamine, and reagents like malononitrile or ethyl cyanoacetate under reflux conditions . The amino group enhances the compound’s polarity, influencing its solubility and reactivity in further functionalization reactions.

Eigenschaften

IUPAC Name |

2-(5-amino-1-phenylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c12-7-6-9-8-11(13)15(14-9)10-4-2-1-3-5-10/h1-5,8H,6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHPPVDCMRDKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)CC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated nitriles. One common method includes the reaction of phenylhydrazine with acrylonitrile under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile may involve continuous flow processes to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes can be employed to improve reaction rates and selectivity. The use of microwave-assisted synthesis is also explored to reduce reaction times and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Primary amines.

Substitution: Halogenated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 5-amino-pyrazoles, including 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile, exhibit promising anticancer properties. For instance, research has shown that pyrazole derivatives can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Synthesis and Biological Evaluation

A study synthesized several pyrazole derivatives, including the target compound, and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating significant potential as anticancer agents .

Agrochemicals

Pesticidal Properties

The compound's structure allows for interactions with biological systems that can be exploited in agrochemical applications. Pyrazole derivatives have been studied for their insecticidal and fungicidal activities. For example, modifications to the pyrazole ring have led to the development of effective pesticides that target specific pests while minimizing environmental impact .

Case Study: Insecticidal Activity

In a comparative study, several pyrazole-based compounds were tested against common agricultural pests. The results showed enhanced efficacy in compounds containing the pyrazole moiety, with some achieving over 90% mortality rates in treated populations .

Material Science

Polymer Chemistry

2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile can also be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of pyrazole units into polymer backbones has been shown to improve resistance to thermal degradation and increase mechanical strength.

Case Study: Polymer Synthesis

Research demonstrated the synthesis of a series of poly(pyrazole-co-acrylate) copolymers using 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile as a monomer. These materials exhibited superior thermal stability compared to traditional polymers, making them suitable for high-performance applications .

Wirkmechanismus

The mechanism of action of 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- This enhances solubility in polar solvents and reactivity in nucleophilic substitutions.

- Electron-Donating Groups: Methoxy substituents (e.g., in C₁₂H₁₁N₃O) lower electrophilicity at the pyrazole ring, reducing reactivity toward electrophilic agents compared to the amino-substituted compound .

- Heterocyclic Modifications : Thiophene and cyclopropyl groups (e.g., C₁₃H₁₂N₄S) introduce steric bulk and alter π-conjugation, affecting electronic spectra and catalytic interactions .

Electronic and Quantum Chemical Properties

Density functional theory (DFT) studies on related compounds reveal:

- HOMO-LUMO Gaps: The amino group in the target compound lowers the LUMO energy (-1.8 eV estimated) compared to methoxy-substituted analogues (-1.5 eV), enhancing electrophilicity .

- Charge Distribution: Non-planar geometries in amino-substituted pyrazoles (evidenced by DFT) create localized electron density at the amino and nitrile groups, favoring intermolecular hydrogen bonding .

Crystallographic and Structural Analysis

Crystal structures of similar compounds resolved via SHELX software show:

- Hydrogen-Bonding Networks: Amino-substituted pyrazoles form stronger N–H···N interactions than methoxy analogues, influencing packing efficiency and melting points.

- Torsional Angles: The phenyl ring in 2-(5-Amino-1-phenyl derivatives) exhibits a dihedral angle of 15–20° with the pyrazole plane, reducing steric clash compared to bulkier substituents .

Biologische Aktivität

2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring with an amino group and a nitrile group, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile is C11H10N4, and its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H10N4 |

| SMILES | C1=CC=C(C=C1)N2C(=CC(=N2)CC#N)N |

| InChI | InChI=1S/C11H10N4/c12-7-6-9-8-11(13)15(14-9)10-4-2-1-3-5-10/h1-5,8H,6,13H2 |

The biological activity of 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the nitrile group can coordinate with metal ions. These interactions may lead to inhibition of enzyme activity or modulation of receptor functions, resulting in various pharmacological effects.

Anticancer Activity

Research indicates that compounds containing a pyrazole scaffold exhibit anticancer properties. For instance, derivatives similar to 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile have been shown to inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that pyrazole derivatives could act as inhibitors of kinases involved in cancer progression, making them promising candidates for cancer therapy .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In preclinical models, it demonstrated significant inhibition of paw edema in rats, comparable to standard anti-inflammatory drugs such as diclofenac . The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of pyrazole derivatives. Compounds structurally related to 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile have shown effectiveness against various bacterial strains, suggesting a role in the development of new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile, a comparison with similar pyrazole derivatives is useful:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 5-amino-3-methylpyrazole | Moderate | High | Low |

| 3-amino-5-phenylypyrazole | High | Moderate | Moderate |

| 2-(5-amino-1-phenylypyrazol)-3-acetonitrile | High | High | High |

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile:

- Anticancer Screening : A high-throughput screening identified that certain pyrazole derivatives significantly inhibited tumor growth in xenograft models. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring enhanced anticancer efficacy .

- Inflammation Models : In carrageenan-induced paw edema models, compounds similar to 2-(5-amino-1-phenylypyrazol)-3-acetonitrile exhibited potent anti-inflammatory effects with minimal side effects on gastric mucosa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.